molecular formula C12H10O2S B3175636 2-(2-(thiophen-2-yl)phenyl)acetic acid CAS No. 958219-45-9

2-(2-(thiophen-2-yl)phenyl)acetic acid

Cat. No.: B3175636
CAS No.: 958219-45-9
M. Wt: 218.27 g/mol
InChI Key: JJJRVOAWTBMQAR-UHFFFAOYSA-N
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Description

2-(2-(Thiophen-2-yl)phenyl)acetic acid is an organic compound with the molecular formula C12H10O2S. It is a member of the thiophene family, which is characterized by a five-membered ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(thiophen-2-yl)phenyl)acetic acid typically involves the reaction of thiophene derivatives with phenylacetic acid. One common method involves the reflux of a thiophene derivative with phenylacetic acid in the presence of a base such as potassium hydroxide in ethanol. The reaction mixture is then refluxed for several hours, followed by distillation to remove excess ethanol and dilution with ice-water to precipitate the product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Thiophen-2-yl)phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

2-(2-(Thiophen-2-yl)phenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(thiophen-2-yl)phenyl)acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The thiophene ring can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions may influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Thiophen-2-yl)phenyl)acetic acid is unique due to the presence of both a thiophene ring and a phenyl group, which confer distinct electronic and steric properties.

Properties

IUPAC Name

2-(2-thiophen-2-ylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c13-12(14)8-9-4-1-2-5-10(9)11-6-3-7-15-11/h1-7H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJRVOAWTBMQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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